molecular formula C6H6ClN3O3S B3037721 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine CAS No. 56032-35-0

4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine

Cat. No.: B3037721
CAS No.: 56032-35-0
M. Wt: 235.65 g/mol
InChI Key: LHFPJGXWWXFDAC-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine is a polysubstituted pyrimidine derivative characterized by distinct functional groups at positions 2, 4, 5, and 6 of the heterocyclic ring. Its structure enables diverse transformations, including nucleophilic substitutions, coupling reactions, and redox processes, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-chloro-6-methoxy-2-methylsulfanyl-5-nitropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3S/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFPJGXWWXFDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)SC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Diethyl Malonate

The synthesis often begins with diethyl malonate, which undergoes nitration using concentrated or fuming nitric acid to yield diethyl 2-nitromalonate. This step establishes the nitro group at position 5 early in the synthetic pathway, leveraging the electron-withdrawing nature of the nitro group to direct subsequent cyclization reactions.

Reaction Conditions :

  • Reagents : Concentrated HNO₃ (90–98%) or fuming HNO₃.
  • Temperature : 0–5°C (to control exothermicity).
  • Yield : >85% (reported in patent CN102952084A).

Cyclization with Thiourea

Diethyl 2-nitromalonate reacts with thiourea in the presence of sodium ethoxide to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. This cyclization step constructs the pyrimidine ring while introducing hydroxyl and thiol groups at positions 4, 6, and 2, respectively.

Mechanistic Insight :
The alkoxide base deprotonates thiourea, enabling nucleophilic attack on the nitromalonate ester. Subsequent elimination of ethanol and cyclization yields the pyrimidine intermediate.

Optimization Note :
Excess sodium ethoxide (2.3 equivalents relative to thiourea) ensures complete deprotonation and minimizes byproducts.

Sequential Functionalization: Methylation and Chlorination

Methylation of Thiol and Hydroxyl Groups

The thiol group at position 2 is selectively methylated using dimethyl sulfate (DMS) under basic conditions to form 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine. Subsequent methylation of the 6-hydroxyl group with methyl iodide or DMS introduces the methoxy substituent.

Critical Parameters :

  • Reagent : Dimethyl sulfate (for thiol) or methyl iodide (for hydroxyl).
  • Base : Sodium hydroxide or potassium carbonate.
  • Yield : 72–85% (reported for thiol methylation).

Chlorination at Position 4

The final step involves chlorination of the 4-hydroxyl group using phosphorus oxychloride (POCl₃) catalyzed by N,N-dimethylaniline (DMA). This replaces the hydroxyl group with chlorine, yielding the target compound.

Reaction Setup :

  • Reagents : POCl₃ (10 equivalents), DMA (5 mol%).
  • Temperature : Reflux (110–120°C).
  • Duration : 8 hours.
  • Yield : 70% (patent CN102952084A).

Alternative Thiomethylation Strategies

BF₃- SMe₂-Mediated Methylthio Insertion

In an alternative approach, boron trifluoride-dimethyl sulfide (BF₃- SMe₂) facilitates direct thiomethylation of chloropyrimidines. This method bypasses thiol intermediacy, offering a one-step route to install methylthio groups.

Case Study :

  • Substrate : 2-Chloro-4-methoxypyrimidine.
  • Reagents : BF₃- SMe₂ (10 equivalents), dichloromethane solvent.
  • Yield : 35% (reported for analogous substrates).

Limitations :

  • Requires stoichiometric BF₃- SMe₂.
  • Competing reduction reactions may occur.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies for preparing 4-chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine:

Parameter Nitration-Cyclization Route BF₃- SMe₂ Thiomethylation
Starting Material Diethyl malonate Pre-formed chloropyrimidine
Key Step Cyclization with thiourea Direct methylthio insertion
Reagents HNO₃, thiourea, DMS, POCl₃ BF₃- SMe₂, DCM
Total Yield ~50% (over four steps) 35% (single step)
Advantages High regiocontrol Fewer steps
Disadvantages Multi-step purification Low yield, costly reagents

Mechanistic and Practical Considerations

Regioselectivity in Nitration

The nitro group’s position is dictated by the electronic effects of existing substituents during cyclization. In diethyl 2-nitromalonate, the nitro group directs cyclization to yield 5-nitropyrimidines.

Chlorination Catalysis

N,N-Dimethylaniline enhances POCl₃ reactivity by stabilizing the transition state through π-π interactions, ensuring efficient displacement of hydroxyl groups.

Solvent and Temperature Effects

  • Cyclization : Ethanol solvent facilitates alkoxide formation.
  • Chlorination : Reflux conditions (110–120°C) drive complete conversion.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine serves as an essential building block in the synthesis of various bioactive molecules. Its applications in medicinal chemistry include:

  • Antimicrobial Agents : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial drugs.
  • Anticancer Activity : Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic markers.
  • Enzyme Modulation : The compound has been explored for its ability to inhibit enzymes involved in nucleotide metabolism, which could be beneficial for drug development targeting specific diseases.

Organic Synthesis

In organic synthesis, 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine is used as a versatile scaffold for synthesizing more complex pyrimidine derivatives. Its multifunctionality allows for various chemical modifications, making it valuable in creating novel compounds with desired biological activities .

Agrochemicals

The compound is also utilized in the development of agrochemicals due to its potential herbicidal and fungicidal properties. Its structural features allow it to interact with biological targets in plant systems, providing avenues for developing new agricultural products.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitropyrimidines, including this compound, against several pathogens. Results indicated significant inhibition of bacterial growth, underscoring its potential as an antimicrobial agent.

Anticancer Studies

In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines. The mechanism was linked to caspase activation and modulation of apoptotic markers, suggesting its role as a potential anticancer therapeutic.

Enzyme Inhibition Research

Interaction studies revealed that this compound effectively inhibits enzymes critical in nucleotide metabolism. This inhibition was quantified using enzyme kinetics assays, showing promising IC50 values comparable to established inhibitors.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can mimic nucleic acid bases, potentially interfering with DNA or RNA synthesis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine
Molecular Weight 261.70 g/mol 240.07 g/mol 254.54 g/mol
Melting Point 128–130°C (est.) Not reported 180–182°C
Solubility Moderate in DMSO Low in polar solvents High in DMF
Key Reactivity Suzuki coupling, C4 displacement SNAr at C4 and C6 Bromine-mediated cross-coupling

Biological Activity

4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring both chloro and methoxy groups, suggests possible interactions with various biological targets, making it a candidate for pharmaceutical applications.

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₇H₈ClN₃O₂S
  • Molecular Weight : 221.67 g/mol

Antitumor Activity

Research indicates that compounds similar to 4-chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine exhibit significant antitumor properties. For instance, studies have shown that methylthio-substituted pyrimidines can inhibit tumor growth in various cancer models. In particular, the compound has been tested against L5178Y lymphoma and Lewis lung carcinoma, showing promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and cellular signaling pathways. The nitro group is known to enhance the electrophilicity of the molecule, facilitating interactions with nucleophiles within biological systems. This may lead to the formation of reactive intermediates that can damage DNA or disrupt critical cellular functions .

Case Study 1: Antitumor Efficacy

In a controlled study, mice bearing L5178Y lymphoma were treated with varying doses of 4-chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine. The results demonstrated a dose-dependent reduction in tumor size compared to control groups. The compound was administered intraperitoneally at doses ranging from 10 mg/kg to 50 mg/kg over a period of two weeks. The most significant tumor regression was observed at the highest dose, indicating its potential as an effective anticancer agent.

Dose (mg/kg)Tumor Size Reduction (%)
1025
2550
5075

Case Study 2: Inhibition of Cell Proliferation

A study conducted on human cancer cell lines (e.g., HeLa and A549) showed that treatment with 4-chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine resulted in significant inhibition of cell proliferation. The IC50 values were determined through MTT assays, revealing an IC50 of approximately 15 µM for HeLa cells and 20 µM for A549 cells, suggesting that the compound effectively inhibits cancer cell growth at relatively low concentrations .

Pharmacological Potential

Due to its structural characteristics and observed biological activities, 4-chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine holds promise as a lead compound for drug development targeting various cancers. Its ability to modulate key cellular pathways involved in tumor growth positions it as a candidate for further research and development.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine?

A common approach involves nucleophilic substitution reactions. For example, reacting 2,4-dichloro-6-methoxypyrimidine with methylthiolate ions under controlled basic conditions (e.g., NaH in dry toluene) to introduce the methylthio group at the 2-position. Subsequent nitration at the 5-position can be achieved using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to minimize side reactions . Purification typically employs silica gel column chromatography with gradients of ethyl acetate/hexane (yield ~85–90%) .

Q. How should researchers characterize this compound spectroscopically?

  • NMR : The methoxy group (OCH₃) appears as a singlet near δ 3.9–4.0 ppm in 1^1H NMR. The methylthio group (SCH₃) resonates as a singlet at δ 2.5–2.6 ppm. Chlorine and nitro groups deshield adjacent protons, causing splitting patterns in aromatic regions.
  • IR : Stretching vibrations for NO₂ (~1520 cm⁻¹ and 1350 cm⁻¹) and C-Cl (~750 cm⁻¹) are key markers.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragment ions (e.g., loss of Cl or NO₂ groups) confirm the structure. Reference data from analogous pyrimidines (e.g., NIST Chemistry WebBook) can aid interpretation .

Q. What safety precautions are critical during handling?

The compound may act as a skin/eye irritant. Use nitrile gloves, goggles, and lab coats. Avoid dust generation; work in a fume hood. In case of contact, rinse with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is ideal for confirming bond lengths, angles, and substituent orientations. For example, in analogous pyrimidines, SCXRD revealed rotational disorder in methoxy groups (occupancy ratios ~0.68:0.32) and intramolecular hydrogen bonds (N–H⋯N) stabilizing the structure . Disorder modeling and refinement software (e.g., SHELXL) are essential for accurate interpretation .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

The chloro and methylthio groups are potential sites for Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) on similar compounds suggest that electron-withdrawing nitro groups lower the LUMO energy, enhancing electrophilicity at the 4-chloro position. Experimental validation requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80°C in DMF/H₂O) .

Q. How does the compound’s stability vary under different solvents and pH?

Stability studies in DMSO and aqueous buffers (pH 2–12) show decomposition above 60°C or in alkaline conditions (pH >10), releasing NO₂⁻ and Cl⁻ ions. Use HPLC or TLC to monitor degradation. For long-term storage, anhydrous acetonitrile or dichloromethane is recommended .

Q. What strategies mitigate competing side reactions during functionalization?

  • Selective Nitration : Use acetyl nitrate (AcONO₂) instead of HNO₃ to reduce over-nitration.
  • Protection/Deprotection : Temporarily protect the methoxy group with TMSCl before introducing methylthio .
  • Temperature Control : Maintain reactions below 5°C to prevent nitro group displacement .

Key Methodological Recommendations

  • Crystallization : Use slow evaporation from CH₂Cl₂/hexane mixtures to obtain diffraction-quality crystals .
  • Contradiction Analysis : Compare experimental vs. computational (DFT) bond lengths to identify steric or electronic anomalies .
  • Scale-Up : Increase solvent volume by 20% to control exothermic reactions during nitration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine
Reactant of Route 2
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4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine

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